(R)-Methixene
Description
Contextualization of (R)-Methixene within Relevant Compound Classes
Methixene, the parent compound of this compound, belongs to the chemical class of thioxanthenes and piperidines. wikipedia.orgnih.gov It is also categorized pharmacologically as an anticholinergic agent, specifically a tertiary antimuscarinic with properties akin to atropine (B194438). wikipedia.orgnih.govdrugbank.com Furthermore, it has been noted to possess antihistaminic and direct antispasmodic characteristics. wikipedia.orgnih.govdrugbank.com These classifications place this compound within a group of compounds studied for their effects on the nervous system, particularly their interaction with muscarinic and histamine (B1213489) receptors.
Historical Trajectory of Research on this compound and its Enantiomers
Historically, research has primarily focused on the racemic mixture of Methixene, which was investigated and used for its antiparkinsonian properties and its ability to alleviate drug-induced extrapyramidal syndromes. wikipedia.orgnih.govdrugbank.com Academic studies dating back several decades explored its therapeutic actions, such as its effect on Parkinsonian tremor and functional gastrointestinal disorders. medkoo.comdrugbank.com While the racemic mixture's pharmacological profile has been established through these historical studies, dedicated academic research specifically on the individual enantiomers, this compound and (S)-Methixene, appears less extensively documented in the provided search results compared to studies on the racemate. However, the importance of studying individual enantiomers in pharmacology has been increasingly recognized across various compound classes due to potential differences in activity, metabolism, and toxicity. washington.eduinnovareacademics.in Studies on other chiral compounds like methamphetamine, MDMA, and methadone highlight that individual enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles, underscoring the scientific rationale for investigating the separate stereoisomers of Methixene. nih.govnih.gov
Rationale for Dedicated Academic Investigation of this compound
The rationale for dedicated academic investigation of this compound stems from the fundamental principles of stereochemistry in biological systems. Chirality significantly influences how a molecule interacts with chiral biological targets such as enzymes, receptors, and transporters. washington.eduinnovareacademics.in Enantiomers can exhibit different binding affinities, rates of metabolism, pharmacokinetic profiles, and even distinct pharmacological effects or side effect profiles. washington.eduinnovareacademics.in Given that Methixene was historically used as a therapeutic agent, a thorough academic understanding of whether the (R)- or (S)-enantiomer is primarily responsible for its observed effects, or if they possess differing activities, is scientifically valuable. This aligns with the broader academic trend of evaluating single enantiomers of chiral drugs to potentially improve therapeutic outcomes and reduce unwanted effects compared to racemic mixtures. washington.edunih.gov
Overview of Key Research Areas in this compound Science
Based on the properties of the racemic compound and recent findings, key areas for academic research into this compound could include:
Stereoselective Pharmacology: Investigating the binding affinity and functional activity of this compound at muscarinic receptors (M1-M5) and histamine H1 receptors compared to the (S)-enantiomer and the racemate. drugbank.com
Stereoselective Pharmacokinetics and Metabolism: Studying the absorption, distribution, metabolism, and excretion of this compound to determine if it differs significantly from (S)-Methixene. This would involve developing and utilizing enantioselective analytical methods. washington.edunih.gov
Mechanism of Action Studies: Delving into the precise molecular mechanisms by which this compound exerts its effects, potentially identifying stereoselective interactions with specific proteins or pathways. The known mechanism of the racemate involves competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum. nih.gov
Novel Biological Activities: Exploring potential new applications for this compound. Recent preclinical research on racemic Methixene identified it as an inducer of incomplete autophagy and cell death in metastatic cancer models, suggesting a potential new avenue of investigation that could be explored specifically for the (R)-enantiomer to determine if this activity is stereoselective. wikipedia.orgchem960.com
Synthesis and Characterization: Developing or refining enantioselective synthetic routes to obtain pure this compound for research purposes. researchgate.net Rigorous characterization using techniques like chiral chromatography and spectroscopy is essential for such studies.
Structure
3D Structure
Properties
CAS No. |
115511-21-2 |
|---|---|
Molecular Formula |
C213H349N71O65S3 |
Origin of Product |
United States |
Enantioselective Synthesis and Stereochemical Aspects of R Methixene
Retrosynthetic Analysis of (R)-Methixene
Retrosynthetic analysis of this compound involves mentally dissecting the molecule into simpler, readily available starting materials. The key disconnections would likely focus on the bond connecting the piperidine (B6355638) ring to the thioxanthene (B1196266) moiety and the bonds forming the piperidine ring itself.
A primary disconnection could be made at the methylene (B1212753) bridge between the piperidine C-3 and the thioxanthene C-9. This would lead to a substituted piperidine derivative and a thioxanthene-9-yl synthon. The stereochemistry at the piperidine C-3 needs to be controlled during the formation of this bond or introduced through a stereoselective transformation on a precursor.
Further retrosynthetic steps would involve breaking down the 1-methylpiperidine (B42303) ring. Common strategies for piperidine synthesis include cyclization reactions or reductive amination approaches involving precursors like substituted glutaric acids, diamines, or unsaturated nitrogen-containing compounds researchgate.netresearchgate.netd-nb.info. The N-methyl group could be introduced at various stages of the synthesis. The thioxanthene core can be envisioned as arising from the cyclization of a suitable diaryl thioether precursor tandfonline.comtandfonline.com.
Classical Synthetic Routes to Methixene and Enantiomeric Resolution
Classical synthetic approaches to Methixene would typically result in the formation of a racemic mixture, containing equal amounts of both (R)- and (S)-enantiomers. These routes often involve constructing the thioxanthene core and the piperidine ring separately and then coupling them.
The thioxanthene scaffold can be synthesized through methods such as the condensation of thiosalicylic acids with benzene (B151609) derivatives followed by cyclization, often catalyzed by acids like sulfuric acid, phosphoric acid, or Lewis acids tandfonline.comtandfonline.com. Another route involves the cyclization of biaryls containing ortho-substituted sulfur functional groups tandfonline.com. Reduction of thioxanthone derivatives is also a conventional approach to obtaining thioxanthenes tandfonline.comtandfonline.com.
The substituted piperidine ring could be synthesized through various methods, including cyclization reactions of appropriate acyclic precursors or modification of existing piperidine derivatives researchgate.netresearchgate.net. Reductive amination is a powerful methodology for the synthesis of chiral amines and could potentially be employed in the synthesis of the substituted piperidine moiety d-nb.info.
Once the racemic mixture of Methixene is obtained, enantiomeric resolution is required to isolate the desired (R)-enantiomer. Resolution techniques rely on the difference in physical or chemical properties between diastereomers formed by the interaction of the enantiomers with a chiral resolving agent wikipedia.orgarchive.org. Common methods include the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid) or a chiral base, followed by fractional crystallization to separate the diastereomeric salts. After separation, the pure enantiomer is liberated from its salt.
The major limitation of classical resolution is that the maximum theoretical yield of a single enantiomer is typically 50%, as the other enantiomer is discarded or requires racemization and recycling academie-sciences.fr.
Asymmetric Synthetic Methodologies for this compound
Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a chiral compound in a way that preferentially forms one enantiomer over the other, ideally leading to high enantiomeric excess (ee) wikipedia.org. This approach is often more efficient than resolution as it avoids the need to separate enantiomers and can theoretically achieve a 100% yield of the desired stereoisomer. While specific detailed asymmetric synthetic routes for this compound were not found in the consulted literature, general principles of various asymmetric methodologies could potentially be applied to its synthesis or the synthesis of key chiral intermediates.
Chiral Catalyst-Mediated Approaches
Chiral catalysis involves the use of a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants wikipedia.orgacademie-sciences.frchiralpedia.com. The chiral catalyst creates a chiral environment that favors the formation of one transition state leading to a specific enantiomer. Chiral metal complexes, where a metal is coordinated to a chiral ligand, are commonly used in asymmetric catalysis wikipedia.org.
Given the structure of Methixene, potential applications of chiral catalysis could involve asymmetric hydrogenation of a prochiral imine precursor to the piperidine ring, asymmetric alkylation reactions to set the stereocenter at the C-3 position of the piperidine, or asymmetric cyclization reactions. The design of effective chiral catalysts is often focused on developing new classes of chiral ligands that can interact specifically with the substrate and transition state wikipedia.org.
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are chiral compounds that are temporarily attached to a prochiral substrate wikipedia.orgwikipedia.orgsigmaaldrich.com. The auxiliary influences the stereochemical outcome of reactions carried out on the modified substrate through intramolecular asymmetric induction. After the stereocenter is created with the desired configuration, the chiral auxiliary is cleaved and ideally recovered for reuse wikipedia.orgsigmaaldrich.com.
Syntheses of the chiral piperidine moiety of Methixene could potentially utilize chiral auxiliaries. For example, a chiral auxiliary could be attached to a precursor that will form the piperidine ring, directing the stereochemistry of a key bond-forming step, such as an alkylation or a Michael addition researchgate.netucc.ie. While effective and reliable for synthesizing a wide range of enantiomerically pure compounds, chiral auxiliary-based syntheses require additional steps for the attachment and removal of the auxiliary and must be used in stoichiometric amounts wikipedia.orgwikipedia.org.
Enantioselective Organocatalysis in this compound Production
Organocatalysis utilizes small chiral organic molecules as catalysts to promote asymmetric transformations wikipedia.orgchiralpedia.com. This field has seen significant growth and offers advantages such as being metal-free and often tolerant of moisture and air. Chiral organocatalysts can activate substrates through various mechanisms, including hydrogen bonding, iminium ion formation, and enamine catalysis chiralpedia.com.
Organocatalytic approaches could potentially be applied to introduce the stereocenter in the piperidine ring or in a precursor to the thioxanthene-ylmethyl side chain. For instance, asymmetric Michael additions or asymmetric alpha-alkylation reactions catalyzed by chiral organocatalysts could be envisioned to set the stereochemistry at the carbon that becomes the chiral center in Methixene ucc.iersc.org. Organocatalysis has been explored for the synthesis of thioxanthene derivatives themselves, although not specifically for introducing chirality at the position relevant to Methixene tandfonline.comtandfonline.comacs.org.
Biocatalytic Pathways for this compound Synthesis
Biocatalysis employs enzymes or whole cells to catalyze chemical reactions wikipedia.org. Enzymes are naturally occurring chiral catalysts that can exhibit high levels of chemo-, regio-, and enantioselectivity under mild reaction conditions. Biocatalytic approaches can be particularly useful for reactions that are difficult to achieve using traditional chemical methods.
: A Review of Available Information
Methixene, also known by its PubChem CID 4167, is a chemical compound recognized for its anticholinergic properties and historical use as an antiparkinsonian agent. susupport.comnih.gov The compound contains a chiral center, giving rise to two enantiomers, this compound and (S)-Methixene. The synthesis of enantiomerically pure compounds is of significant importance in pharmaceutical chemistry due to the potential for different pharmacological activities, metabolism, and safety profiles between enantiomers. Enantioselective synthesis, also referred to as asymmetric synthesis, is a chemical process that favors the formation of one specific enantiomer or diastereomer in unequal amounts. unodc.org This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalysis, influencing the stereochemical outcome of a reaction. unodc.orgchiralpedia.comptfarm.pl
Similarly, comprehensive information regarding the specific methods developed and utilized for the control and analysis of stereochemical purity specifically in the synthesis of this compound was not found. General techniques for stereochemical analysis, such as chiral high-performance liquid chromatography (HPLC) using chiral stationary phases or gas chromatography-mass spectrometry (GC/MS) coupled with chiral derivatizing agents, are well-established in analytical chemistry for assessing the enantiomeric composition of chiral compounds. mdpi.comresearchgate.netnih.govmdpi.com Derivatization with chiral reagents can convert enantiomers into diastereomers, which can then be separated and analyzed by standard chromatographic methods. researchgate.netscribd.comdamascusuniversity.edu.sysigmaaldrich.comnih.gov However, the application of these methods specifically to the analysis of this compound purity was not detailed in the search results.
Furthermore, specific strategies for the derivatization of enantiomerically pure this compound for subsequent synthetic transformations were not identified. Derivatization in organic synthesis is a common tactic to introduce functional groups, alter solubility, or enable specific reactions. While general principles of derivatization are widely applied in synthetic schemes, specific examples or established methodologies for the derivatization of this compound were not found in the queried literature.
Finally, information pertaining to the scalability and efficiency of synthetic processes specifically developed for this compound was not available. The scalability of a chemical synthesis route is a critical factor in the transition from laboratory-scale research to larger-scale production, particularly for pharmaceutical applications. susupport.comptfarm.plnih.govresearchgate.netnih.govpharmtech.com Efficient synthetic processes are characterized by high yields, minimal waste, cost-effectiveness, and reproducibility on a larger scale. While challenges and strategies for scaling up chemical synthesis are broadly discussed in the literature, specific data, studies, or reported processes detailing the scalability and efficiency of an this compound synthesis were not retrieved.
Molecular and Cellular Pharmacodynamics of R Methixene
Ligand-Receptor Interaction Profiles of (R)-Methixene
Ligand-receptor interactions are fundamental to initiating a drug's effect. These interactions are characterized by the affinity of the ligand for the receptor, its selectivity among different receptor subtypes, and the resulting functional outcome (agonism or antagonism).
Receptor Binding Affinities and Selectivity in In Vitro Systems
Methixene is characterized as a tertiary antimuscarinic agent. ncats.iodrugbank.com Antimuscarinic drugs exert their effects by binding to muscarinic acetylcholine (B1216132) receptors, thereby preventing acetylcholine from binding and activating these receptors. ncats.ionih.govdrugbank.commdpi.commsdmanuals.com
Detailed in vitro binding affinity (expressed as Ki or Kd values) and selectivity profiles specifically for the (R)-enantiomer of Methixene across the different muscarinic receptor subtypes (M1, M2, M3, M4, M5) are not extensively detailed in the readily available search results. However, as a class, antimuscarinic agents, including Methixene, are known to bind to muscarinic receptors. ncats.ionih.govdrugbank.comgenome.jp The affinity of a ligand for its receptor is a quantitative measure of the binding strength, often determined through in vitro binding assays using radiolabeled ligands. researchgate.netnih.govoecd.org Selectivity refers to the preference of a compound to bind to one receptor subtype or target over others. While some antimuscarinics show subtype selectivity, many older agents, like atropine (B194438) (a prototype antimuscarinic), are considered non-selective across muscarinic subtypes. mdpi.com The specific selectivity profile of this compound would require dedicated in vitro studies comparing its binding affinity across the five muscarinic receptor subtypes.
Data on the binding affinity and selectivity of Methixene (racemic or unspecified stereochemistry) suggests its primary targets are muscarinic acetylcholine receptors. ncats.ionih.govdrugbank.comgenome.jp
Mechanistic Characterization of Receptor Antagonism/Agonism at the Molecular Level
Methixene is described as a competitive antagonist of acetylcholine at muscarinic receptors. ncats.ionih.govdrugbank.com Competitive antagonism occurs when the antagonist binds reversibly to the same binding site as the endogenous agonist (acetylcholine), thereby competing for receptor occupancy. msdmanuals.comyoutube.com By occupying the orthosteric binding site, the antagonist prevents the agonist from binding and activating the receptor, thus blocking the downstream signaling cascade normally initiated by acetylcholine. msdmanuals.comyoutube.com
At the molecular level, this involves this compound fitting into the acetylcholine binding pocket on the muscarinic receptor protein. The interaction is typically mediated by non-covalent forces such as hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. nih.gov The precise molecular details of how this compound interacts with specific amino acid residues within the muscarinic receptor binding site to prevent receptor activation have not been specifically detailed in the provided search results. The competitive nature of the antagonism implies that increasing concentrations of acetylcholine can overcome the block imposed by Methixene. msdmanuals.com
Methixene's action is primarily antagonistic; it blocks the effects of acetylcholine rather than mimicking them. ncats.ionih.govdrugbank.commsdmanuals.comwikipedia.org
Allosteric Modulation by this compound on Target Receptors
Allosteric modulation involves a ligand binding to a site on the receptor distinct from the orthosteric binding site (where the endogenous agonist binds). youtube.commhmedical.comrsc.orgdrugtargetreview.com This binding event can induce a conformational change in the receptor that alters the receptor's affinity for the orthosteric ligand or modifies the efficacy of the orthosteric ligand's signaling. youtube.commhmedical.comrsc.orgdrugtargetreview.com Allosteric modulators can be positive (enhancing agonist effects), negative (reducing agonist effects), or neutral. youtube.commdpi.comnih.govelyssabmargolis.comnih.gov
There is no information in the provided search results to indicate that this compound acts as an allosteric modulator at muscarinic acetylcholine receptors or any other target receptors. Its described mechanism of action is solely competitive antagonism at the orthosteric site. ncats.ionih.govdrugbank.com While allosteric modulation is a known mechanism for modulating GPCRs rsc.orgdrugtargetreview.commdpi.comnih.govelyssabmargolis.comnih.gov, and stereochemistry can influence allosteric activity for other compounds mdpi.comelyssabmargolis.com, there is no evidence presented that this compound exhibits this property.
Cellular Signaling Pathways Modulated by this compound
Muscarinic acetylcholine receptors are GPCRs, and their activation by acetylcholine triggers intracellular signaling cascades. nih.govwikipedia.orgreactome.org As an antagonist, this compound modulates these pathways by preventing their initiation by acetylcholine.
G Protein-Coupled Receptor (GPCR) Signaling Cascades
Muscarinic receptors couple to heterotrimeric G proteins. nih.govwikipedia.org Different muscarinic receptor subtypes couple to different classes of G proteins (Gi/o, Gq/11), leading to diverse downstream effects. For example, M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently increasing intracellular calcium levels and activating protein kinase C. M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. nih.govwikipedia.orgreactome.orgnih.govfrontiersin.org
Since Methixene acts as a competitive antagonist at muscarinic receptors ncats.ionih.govdrugbank.com, its presence blocks the ability of acetylcholine to activate these G protein-dependent signaling cascades. Therefore, in the presence of acetylcholine, this compound would inhibit the increases in IP3 and intracellular calcium mediated by Gq/11-coupled receptors and prevent the inhibition of adenylyl cyclase and changes in ion channel activity mediated by Gi/o-coupled receptors. nih.govwikipedia.orgreactome.orgnih.govfrontiersin.org
Specific data detailing the impact of this compound on the precise kinetics or magnitude of these downstream signaling events (e.g., levels of IP3, cAMP, intracellular calcium release) in specific cell types expressing defined muscarinic receptor subtypes are not provided in the search results. However, based on its established mechanism as a muscarinic antagonist, it is understood to disrupt these canonical GPCR signaling pathways activated by acetylcholine.
Ion Channel Modulation and Associated Cellular Responses
While some drugs directly modulate ion channels by binding to them mdpi.comsoton.ac.ukfrontiersin.orgnih.govnih.gov, the primary mechanism of this compound described in the search results is antagonism of muscarinic receptors. ncats.ionih.govdrugbank.com Muscarinic receptor activation can indirectly influence ion channel activity through the downstream signaling cascades mentioned above. For instance, Gi/o protein activation can directly modulate ion channels like inwardly rectifying potassium channels and voltage-gated calcium channels. nih.govwikipedia.org
Therefore, this compound, by blocking muscarinic receptor activation, would indirectly affect the activity of these ion channels that are coupled to muscarinic receptors via G proteins. For example, by blocking M2 receptor activation, this compound would prevent the Gi/o-mediated opening of certain potassium channels or inhibition of certain calcium channels that would otherwise be modulated by acetylcholine.
Enzyme Inhibition/Activation Profiles in Cellular Contexts
Beyond its well-established receptor antagonism, recent research has explored additional cellular effects of Methixene. A study investigating its activity in preclinical models of metastatic cancer and brain metastases identified Methixene as an incomplete autophagy inducer. researchgate.net This induction of incomplete autophagy was found to occur through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1). researchgate.net This suggests a role for Methixene in modulating specific intracellular signaling pathways involving kinases or phosphatases that regulate NDRG1 phosphorylation, ultimately leading to caspase-mediated apoptosis in cancer cells. researchgate.net
While detailed, comprehensive enzyme inhibition or activation profiles across a wide range of cellular enzymes for this compound specifically are not extensively documented in the provided search results, the observed effect on NDRG1 phosphorylation highlights its capacity to influence enzymatic activity within cellular contexts.
Subcellular Localization and Trafficking of this compound
Pre-clinical In Vitro Models for Investigating this compound Mechanisms
Pre-clinical in vitro models are crucial for dissecting the cellular and molecular mechanisms of drug action. Cell line-based assays and primary cell culture systems are widely used for this purpose. dovepress.comnih.govgoogle.comnih.govscielo.brscielo.brnih.gov
Cell Line-Based Assays and Phenotypic Screening
Cell lines offer a homogeneous and renewable resource for high-throughput screening and mechanistic studies. dovepress.comnih.gov In the investigation of Methixene's anticancer activity, cell line-based assays were utilized to assess its impact on cellular viability and induce cell death. researchgate.net Specifically, the brain-metastatic HER2-positive BT-474 Br and the triple-negative MDA-MB-231 Br cell lines were used to demonstrate a dose-response relationship in cellular viability assays following Methixene treatment. researchgate.net Phenotypic screening in these cell lines also revealed that Methixene induced caspase-mediated apoptosis, as indicated by increased caspase-3/7 activity. researchgate.net
Primary Cell Culture Systems
Primary cell cultures, derived directly from tissues, can offer a more physiologically relevant model compared to immortalized cell lines, retaining some characteristics of the original tissue environment. nih.govnih.govscielo.brscielo.br While the provided search results mention the general use and advantages of primary cell cultures in drug research and for studying cellular processes nih.govgoogle.comnih.govscielo.brscielo.br, specific studies detailing the use of primary cell culture systems to investigate the mechanisms of this compound were not prominently found. However, the study on Methixene's effect in metastatic cancer did mention its activity in both primary and brain metastatic cells, implying the potential use of primary cultures derived from tumors or metastases in their investigations, although detailed methodology regarding primary cultures was not provided in the abstract. researchgate.net
Pre-clinical In Vivo Studies in Animal Models (Focus on Mechanistic Insights)
Animal models are essential for evaluating the in vivo effects of a compound and gaining mechanistic insights in a complex biological system. nih.govcellgs.com
Target Engagement Studies in Animal Tissues
Target engagement studies in animal tissues aim to confirm that a compound interacts with its intended target in a living organism and to understand the extent and duration of this interaction. researchgate.net While the search results discuss the importance and methods of assessing target engagement in vivo researchgate.net, specific detailed target engagement studies in animal tissues for this compound were not extensively described.
However, the study on Methixene's anticancer effects included in vivo experiments using murine models of established metastatic breast cancer. researchgate.net These studies demonstrated that Methixene significantly reduced mammary tumor size in orthotopic xenograft assays and improved survival in models of multiorgan site metastases and brain metastases. researchgate.net While these findings primarily report phenotypic outcomes (tumor size reduction, improved survival), the observed efficacy in vivo strongly suggests target engagement within the tumor tissues and potentially other affected organs. The mechanistic insights gained from the in vitro studies, such as the induction of incomplete autophagy and NDRG1 phosphorylation researchgate.net, provide a basis for understanding the molecular events underlying the observed in vivo effects, implying that these mechanisms are active in the animal tissues.
Further dedicated in vivo studies employing techniques specifically designed to measure target occupancy or downstream pathway modulation in relevant tissues would provide more direct evidence of this compound's target engagement in a living system.
Neurochemical and Neurophysiological Effects in Animal Brains
Specific data detailing the neurochemical and neurophysiological effects of this compound in animal brains were not identified in the conducted literature searches. Research on the neuropharmacology of Methixene and its enantiomers in animal models, particularly focusing on distinct neurochemical changes or neurophysiological responses elicited by the (R)-form, appears to be limited in the readily available literature.
Behavioral Phenotyping Linked to Molecular Mechanisms in Animals
Information specifically linking the behavioral phenotypes induced by this compound to its underlying molecular mechanisms in animal models was not found in the conducted searches. While animal models are widely used to study the behavioral effects of pharmacological compounds and infer molecular mechanisms scielo.brherbmedpharmacol.commdpi.comnih.govresearchgate.netresearchgate.net, specific studies focusing on the behavioral outcomes and their molecular basis for the (R)-enantiomer of Methixene in animals were not identified.
Structure Activity Relationships Sar and Analogue Development of R Methixene
Elucidation of the Pharmacophore of (R)-Methixene
The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target and trigger or block a biological response dovepress.com. Elucidating the pharmacophore involves identifying the key functional groups and their spatial arrangement that are essential for binding to the target receptor dovepress.comunina.it. This process typically involves conformational analysis of active ligands and their superimposition to identify common features such as hydrogen bond donors, acceptors, charged centers, and hydrophobic areas unina.it. Computational methods, including pharmacophore generation tools, are often employed to create 3D pharmacophore models based on the interactions observed between a ligand and its target or from a set of active ligands nih.govmdpi.comfrontiersin.org.
While specific details on the experimentally or computationally determined pharmacophore of this compound were not found in the search results, the general principles of pharmacophore elucidation would apply to its study. Such studies would involve analyzing the three-dimensional structure of this compound and its interactions with its known targets, such as muscarinic receptors nih.govwikipedia.org and potentially others like 5-HT and histamine (B1213489) receptors, for which methixene has shown affinity guidetoimmunopharmacology.org. Identifying the critical features responsible for these interactions would constitute the pharmacophore, guiding future structural modifications.
Systematic Structural Modifications and Their Impact on Molecular Interactions
Systematic structural modification is a fundamental approach in medicinal chemistry to explore the SAR of a compound. By making specific changes to the molecular structure and evaluating the resulting biological activity, researchers can deduce the importance of different parts of the molecule for binding and efficacy researchgate.net.
Substituent Effects on Receptor Binding and Selectivity
Substituent effects play a significant role in modulating the interaction between a ligand and its receptor, influencing both binding affinity and selectivity nih.govmdpi.com. Changes in substituents can alter the electronic distribution, lipophilicity, size, and shape of the molecule, thereby affecting its ability to fit into the receptor binding site and form favorable interactions (e.g., hydrogen bonds, ionic interactions, van der Waals forces, pi-pi stacking) nih.govdovepress.com.
In the context of this compound, systematic variation of substituents on its thioxanthene (B1196266) core or piperidine (B6355638) ring would be undertaken to understand their impact on binding to its target receptors, such as muscarinic subtypes or serotonin (B10506) receptors nih.govwikipedia.orgguidetoimmunopharmacology.org. For instance, introducing electron-withdrawing or electron-donating groups at different positions on the aromatic rings could affect the electron density and polarity of the molecule, influencing interactions with polar or charged amino acid residues in the binding site mdpi.com. Similarly, altering the size or branching of the N-methyl group on the piperidine ring could impact steric interactions within the binding pocket.
An example illustrating the impact of structural modification derived from the methixene scaffold is the compound BF-1. BF-1, a structural modification of methixene, acts as a selective antagonist of the 5-HT2B receptor, whereas methixene itself exhibits high affinity for multiple receptors including 5-HT2A, 2B, 2C, histamine H1, adrenaline α1A, and muscarinic M2 receptors guidetoimmunopharmacology.org. This demonstrates how structural changes can lead to altered selectivity profiles.
Conformational Analysis and its Role in SAR
Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds acdlabs.comnih.govmdpi.com. The conformation of a ligand can significantly influence its ability to bind to a receptor, as only certain conformations may be complementary to the shape of the binding site google.com. Understanding the low-energy conformations of this compound is therefore important for rationalizing its binding to different receptors and for designing analogues that favor bioactive conformations acdlabs.comnih.gov.
While specific conformational analysis studies for this compound were not detailed in the search results, general principles highlight its importance in SAR. Flexible molecules can adopt multiple conformations, and the biologically active conformation may not be the lowest energy conformation in isolation dovepress.comnih.gov. Techniques such as computational modeling and spectroscopic methods (e.g., NMR) can be used to explore the conformational space of this compound and its analogues acdlabs.comnih.govmdpi.com. This information can then be correlated with biological activity to understand which conformations are preferred for receptor binding and how structural modifications might influence these preferences google.com.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues of a lead compound like this compound are central to the drug discovery process mdpi.comnih.govnih.gov. Based on the SAR information gathered from systematic modifications and pharmacophore elucidation, new compounds can be designed with the aim of improving desired properties, such as potency, selectivity, metabolic stability, or pharmacokinetic profiles researchgate.netnih.gov.
Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a strategy where an atom or a group of atoms in a lead compound is replaced by another atom or group with similar physical and chemical properties, aiming to create a new molecule with similar biological properties but potentially improved characteristics researchgate.netnih.govnih.govcambridgemedchemconsulting.comtcichemicals.com. This can be used to enhance metabolic stability, reduce toxicity, or modify pharmacokinetic properties while retaining the desired biological activity researchgate.netcambridgemedchemconsulting.com.
Applying bioisosteric replacement to the this compound scaffold could involve replacing functional groups or substructures with their bioisosteres. For example, heteroatoms within the thioxanthene ring system or the piperidine ring could be replaced, or the linkages between these rings could be modified using bioisosteric approaches nih.govtcichemicals.com. The goal would be to maintain the essential pharmacophoric features necessary for receptor interaction while potentially improving other properties of the molecule.
Scaffold Hopping Strategies for Analogues
Scaffold hopping is a more radical approach compared to bioisosteric replacement, involving the replacement of the core structural framework (scaffold) of a molecule with a different one while aiming to retain the desired biological activity researchgate.netnih.govneurips.ccniper.gov.inbhsai.orgresearchgate.net. This strategy is often employed to generate novel chemical entities, bypass intellectual property issues, or improve the physicochemical and pharmacokinetic properties of the lead compound neurips.ccniper.gov.inbhsai.org.
Chiral Analogues and Stereospecific SAR
Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant factor in drug design and activity. nih.govnih.gov Many pharmacologically active compounds exist as enantiomers, and these can exhibit different behaviors in terms of pharmacodynamics, pharmacokinetics, and toxicity due to their disparate interactions with chiral biological systems like proteins and enzymes. nih.govnih.gov
This compound itself contains a chiral center. nih.gov The stereochemical configuration at this center can influence its binding affinity and efficacy at its target receptors, such as muscarinic, histaminic H1, and alpha1A adrenergic receptors, as well as serotonin 5-HT2A, 2B, and 2C receptors, and muscarinic M2 receptors. nih.govguidetoimmunopharmacology.org While specific detailed stereospecific SAR data for the (R) and (S) enantiomers of methixene in the context of its established targets (like muscarinic receptors for antiparkinsonian effects) were not extensively found in the immediate search results, the general principle of stereoselectivity in drug action is well-established. Studies on chiral analogues of other compound classes, such as xanthones, have demonstrated significant enantioselectivity in biological activity, suggesting that the stereochemical arrangement can critically influence interactions with biological targets. mdpi.com The development and study of isolated (R)- and (S)-methixene enantiomers would be necessary to fully elucidate the stereospecific SAR for this compound.
Computational Chemistry Approaches in this compound SAR
Computational chemistry plays a vital role in modern drug discovery and medicinal chemistry, offering tools to understand and predict the relationship between chemical structure and biological activity. researchgate.netrepec.org These approaches can complement experimental SAR studies by providing insights into molecular interactions and predicting the properties of potential analogues. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), predicting the preferred binding orientation and affinity. mdpi.comresearchgate.net This method can provide insights into the key residues involved in ligand binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netfrontiersin.org
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the ligand-receptor complex, accounting for the flexibility of both molecules and the surrounding environment. researchgate.netbiotechrep.ir MD simulations can provide information about the stability of the complex, conformational changes upon binding, and the dynamics of interactions over time. researchgate.netfrontiersin.org
For this compound and its analogues, molecular docking and MD simulations could be used to:
Predict the binding modes and affinities to its known targets (muscarinic receptors, histamine H1 receptor, etc.).
Compare the predicted binding of this compound with its (S)-enantiomer and other analogues to understand the basis of stereoselectivity and SAR.
Identify potential novel targets by docking this compound against a panel of relevant protein structures.
Study the effect of structural modifications on binding affinity and complex stability.
While the search results did not provide specific examples of molecular docking or MD simulations conducted specifically on this compound interacting with its classical targets, these techniques are widely applied in SAR studies for various compounds targeting receptors and enzymes. mdpi.comfrontiersin.orgbiotechrep.irmdpi.comnih.gov For instance, molecular docking has been used to investigate the binding of compounds to SARS-CoV-2 proteins and COX-2 inhibitors, demonstrating its utility in understanding ligand-protein interactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. mdpi.com QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. mdpi.com
The QSAR modeling process typically involves selecting a set of compounds with known structures and activities, calculating molecular descriptors that represent their structural and physicochemical properties, and then developing a statistical model that relates these descriptors to the biological activity. mdpi.com Various statistical methods can be employed, and the models are validated to ensure their reliability and predictive power. mdpi.comnih.gov
For this compound and its analogues, QSAR modeling could be applied to:
Develop predictive models for activity at specific receptors based on a series of synthesized or designed analogues.
Identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that influence the potency and selectivity of methixene analogues.
Guide the design of new analogues with improved activity or selectivity by predicting their properties before synthesis.
QSAR studies are a common approach in medicinal chemistry for optimizing lead compounds and understanding SAR. scirp.orgresearchgate.net They can utilize various types of descriptors and modeling techniques to establish relationships between structure and activity. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential 3D spatial and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a biological response. nih.govsimulations-plus.com A pharmacophore model represents the crucial features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that must be present and correctly oriented in a molecule for it to bind to the target. nih.govmedsci.org
Pharmacophore models are often used in virtual screening, a computational technique to search large databases of chemical compounds to identify potential new ligands that match the pharmacophore features. simulations-plus.comdovepress.com Virtual screening can significantly reduce the number of compounds that need to be experimentally tested, accelerating the drug discovery process. nih.govdovepress.com
For this compound, pharmacophore modeling and virtual screening could be used to:
Derive a pharmacophore model based on the structure of this compound and its known interactions with its targets.
Use the pharmacophore model to screen chemical databases for novel compounds with similar key features that might also bind to the same targets.
Refine the pharmacophore model based on the activity data of synthesized analogues.
These techniques are frequently used in combination with molecular docking to improve the efficiency and accuracy of virtual screening campaigns. mdpi.comdovepress.com
Development of Prodrugs for Research Applications (Non-clinical)
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. researchgate.netrsc.org The prodrug approach is a versatile strategy used in drug discovery and development to overcome unfavorable physicochemical, biopharmaceutical, or pharmacokinetic properties of the parent drug. researchgate.netnih.gov While commonly used to improve properties like solubility, permeability, and targeted delivery in clinical applications, prodrug strategies can also be valuable in non-clinical research settings. rsc.orgnih.gov
For this compound, the development of prodrugs for non-clinical research applications could be considered to:
Improve its solubility or stability in specific in vitro or in vivo research models.
Enhance its delivery to particular tissues or cellular compartments relevant to the research question.
Mask undesirable pharmacological activities of the parent drug in a specific research context, allowing for the study of a different aspect of its biology.
Control the release of the active this compound in a time- or site-specific manner for experimental purposes.
Prodrug strategies have been successfully employed to address various challenges associated with lead compounds and drug candidates in research and development, including improving exposure and overcoming formulation issues. rsc.orgnih.gov While specific prodrugs of this compound for research applications were not detailed in the search results, the general principles and applications of prodrug design in overcoming limitations of parent compounds are well-established in non-clinical research.
Metabolic Pathways and Biotransformation of R Methixene
Identification of Enzymatic Systems Responsible for (R)-Methixene Metabolism
Information specifically detailing the enzymatic systems responsible for the metabolism of this compound is limited in the currently available search results. However, general metabolic pathways for methixene have been reported.
Hepatic metabolism is indicated as a primary route of biotransformation for methixene. According to some sources, metabolism occurs via sulfoxidation and N-demethylation. nih.govdrugbank.com Another source suggests that methixene is not metabolized by the human body and is primarily excreted unchanged by the kidney; however, this contradicts other findings. smpdb.ca Further information indicates that methixene hydrochloride is excreted partly as isomeric sulfoxides or their metabolites, alongside a significant amount of unchanged parent compound. slideshare.net
Despite the identification of sulfoxidation and N-demethylation as metabolic processes, the specific enzymes catalyzing these reactions for this compound are not explicitly identified in the provided search results.
Cytochrome P450 (CYP) Isozyme Contributions
While cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins predominantly involved in the oxidative metabolism of a wide range of xenobiotics, including pharmaceuticals psu.edukegg.jpkegg.jpnih.gov, the specific CYP isozymes responsible for the metabolism of this compound are not detailed in the provided information. CYP enzymes are known to catalyze various reactions, including hydroxylation and demethylation kegg.jp. The N-demethylation of methixene, as reported, could potentially be mediated by CYP enzymes, but the specific isoforms involved have not been identified in the search results.
Non-CYP Metabolic Enzymes (e.g., UGT, SULT)
Non-CYP enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), play significant roles in phase II metabolism, primarily through conjugation reactions that increase the water solubility and facilitate the excretion of compounds or their phase I metabolites. smpdb.canih.govphysionet.orgslideshare.netdrugbank.com Sulfoxidation, a reported metabolic pathway for methixene nih.govdrugbank.comslideshare.net, is often catalyzed by flavin-containing monooxygenases (FMOs) or potentially by some CYP enzymes. However, the specific non-CYP enzymes, including UGTs or SULTs, involved in the biotransformation of this compound, or whether conjugation reactions play a significant role in its metabolism, are not specified in the available search results.
Characterization of Key Metabolites of this compound in In Vitro Systems
Based on the available information, the key metabolites of methixene identified are products of sulfoxidation and N-demethylation. nih.govdrugbank.comslideshare.net Detailed characterization of these metabolites, including their specific chemical structures resulting from the metabolism of the (R)-enantiomer, is not provided in the search results. Studies on the metabolism of other chiral compounds like methadone and methamphetamine have demonstrated stereoselective metabolism leading to different enantiomeric metabolite profiles mdpi.comnih.govwashington.edunews-medical.netresearchgate.net, but similar specific data for this compound is not available.
Hydroxylation Pathways
While hydroxylation is a common metabolic pathway for many drugs, often catalyzed by CYP enzymes kegg.jpkegg.jpgoogle.comontobee.org, specific hydroxylation pathways and resulting hydroxylated metabolites of this compound are not described in the provided search results.
Demethylation and Dealkylation Reactions
N-demethylation has been identified as a metabolic pathway for methixene. nih.govdrugbank.com This reaction involves the removal of a methyl group from the nitrogen atom. While demethylation is a known metabolic process for various compounds nih.govgoogle.comwdh.ac.idnih.govnih.gov, the specific N-demethylated metabolite(s) of this compound and the extent of this metabolic route are not detailed in the search results. Other dealkylation reactions have not been reported for methixene in the provided information.
Conjugation Reactions (Glucuronidation, Sulfation)
Conjugation reactions, such as glucuronidation catalyzed by UGTs and sulfation catalyzed by SULTs, are crucial for increasing the polarity of compounds and their metabolites, promoting excretion. smpdb.canih.govphysionet.orgslideshare.netdrugbank.com While methixene is reported to undergo hepatic metabolism and some metabolites are excreted in urine nih.govdrugbank.comslideshare.net, the specific involvement of glucuronidation, sulfation, or other conjugation reactions in the biotransformation of this compound is not explicitly stated or characterized in the provided search results.
Summary of Reported Methixene Metabolism
Based on the limited available information, methixene is reported to undergo hepatic metabolism primarily through sulfoxidation and N-demethylation. nih.govdrugbank.comslideshare.net However, detailed data regarding the specific enzymatic systems involved (e.g., specific CYP or non-CYP enzymes) and comprehensive characterization of the resulting metabolites, particularly in the context of the (R)-enantiomer and potential stereoselectivity, are not available in the provided search results. One source presents a conflicting view, suggesting minimal to no metabolism. smpdb.ca Further research is needed to fully elucidate the metabolic pathways and biotransformation of this compound.
Stereoselective Metabolism of this compound Versus its Enantiomer
Studies on other chiral drugs, such as methadone, have demonstrated significant stereoselective metabolism mediated by specific CYP isoforms like CYP2B6 and CYP2C19, while other enzymes like CYP3A4 may show less or no stereoselectivity. washington.edunih.govpsu.edupharmgkb.org The interaction between enantiomers during metabolism can also be stereoselective, where one enantiomer may inhibit the metabolism of the other. nih.govpsu.edu
While the general principles of stereoselective metabolism are well-established for chiral compounds, specific detailed research findings directly comparing the metabolic pathways and rates of this compound versus its (S)-enantiomer were not identified in the consulted literature. Therefore, the extent to which sulfoxidation and N-demethylation, or any other potential metabolic pathways, exhibit stereoselectivity for this compound compared to (S)-Methixene remains to be specifically elucidated based on the available search results.
Metabolic Stability Studies in Microsomal and Hepatocyte Systems
In vitro metabolic stability studies using liver microsomes and isolated hepatocytes are standard approaches in drug discovery and development to assess hepatic clearance and predict in vivo metabolism. nih.govsolvobiotech.comsrce.hrnih.govevotec.com
Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly CYP enzymes, which are involved in oxidation, reduction, and hydrolysis reactions. srce.hrevotec.comnih.gov Incubations with liver microsomes, typically supplemented with cofactors like NADPH, allow for the evaluation of a compound's susceptibility to CYP-mediated metabolism. nih.govsrce.hrevotec.com
Hepatocytes, as intact liver cells, represent a more physiologically relevant in vitro model as they contain the full complement of hepatic drug-metabolizing enzymes, including both Phase I and Phase II enzymes (such as UGTs, SULTs, GSTs), as well as drug transporters. srce.hrnih.gov Studies using hepatocytes can provide a more comprehensive picture of hepatic clearance, accounting for multiple metabolic pathways and uptake/efflux processes. srce.hrnih.gov
Metabolic stability is often expressed as in vitro half-life or intrinsic clearance (CLint), which can be used to rank compounds and predict in vivo hepatic clearance. nih.govsolvobiotech.com Comparisons of intrinsic clearance values obtained from microsomal and hepatocyte assays can offer insights into the dominant metabolic pathways involved (e.g., CYP-mediated vs. non-CYP-mediated) and the potential role of transporters. nih.govnih.gov
While these in vitro systems are widely used for evaluating the metabolic stability of drug candidates, specific data detailing the metabolic stability of this compound in liver microsomal or hepatocyte systems were not found in the provided search results. Such studies would typically involve incubating this compound with liver microsomes or hepatocytes from relevant species (e.g., human) and measuring the disappearance of the parent compound over time using analytical techniques like LC-MS/MS. nih.govsrce.hrevotec.com
Role of Gut Microbiota in this compound Biotransformation
The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, can play a significant role in the biotransformation of orally administered drugs and other xenobiotics. mdpi.comnih.govnih.govmdpi.comcam.ac.ukdrughunter.com These microorganisms possess a diverse array of enzymes capable of catalyzing various metabolic reactions, including reduction, hydrolysis, dealkylation, deamination, and conjugation/deconjugation. nih.govnih.govdrughunter.com
Biotransformation by gut microbiota can occur before a drug is absorbed into the systemic circulation, potentially affecting its bioavailability and the nature of the circulating compounds (parent drug and/or microbial metabolites). nih.gov In some cases, gut microbial metabolism can lead to the formation of active, inactive, or even toxic metabolites. nih.govmdpi.com The extent and type of gut microbiota-mediated biotransformation can vary significantly among individuals due to differences in microbial composition and activity. mdpi.comcam.ac.uk
While the general capacity of gut microbiota to metabolize a wide range of compounds is recognized, specific research investigating the role of gut microbiota in the biotransformation of this compound or the racemic mixture Methixene was not identified in the search results. Studies in this area typically involve incubating the compound with fecal samples or specific gut bacterial strains in vitro or conducting studies in germ-free or antibiotic-treated animal models. nih.govnih.gov Therefore, the potential for gut microbiota to metabolize this compound and the nature of any resulting microbial metabolites remain to be determined based on the consulted literature.
Advanced Analytical and Spectroscopic Characterization of R Methixene
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural characterization of organic molecules. It provides highly accurate mass measurements of ions, allowing for the determination of elemental composition. When coupled with tandem mass spectrometry (MS/MS), it offers insights into the molecular structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. The pattern of these fragments is characteristic of the molecule's structure. For (R)-Methixene, undergoing ionization (e.g., by electron ionization or electrospray ionization), the protonated or molecular ion would be subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragments would correspond to specific cleavages of bonds within the molecule, such as the piperidine (B6355638) ring or the linker connecting it to the thioxanthene (B1196266) core. Analysis of these fragmentation pathways helps in confirming the presence of key structural moieties and their connectivity. Although specific MS/MS data for this compound was not found, such experiments would typically yield fragment ions corresponding to the loss of substituents from the piperidine ring or the cleavage of the C-C bond linking the piperidine methyl group, as well as fragments derived from the thioxanthene system.
Accurate Mass Measurement and Elemental Composition
Accurate mass measurement using HRMS provides the exact mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm) of the theoretical mass. This allows for the unambiguous determination of the elemental composition of the ion. For this compound, the molecular formula is C20H23NS nih.govwikipedia.org. HRMS analysis of the molecular ion (or protonated molecule) would yield an accurate mass that can be compared to the calculated theoretical mass for this elemental composition, confirming its identity. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and connectivity of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide complementary information about the different nuclei within the molecule, primarily hydrogen (¹H) and carbon-13 (¹³C).
1D and 2D NMR Techniques for Structural Assignment
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of each magnetically active nucleus. The chemical shift (δ) indicates the electronic environment, the multiplicity (splitting pattern in ¹H NMR) reveals the number of neighboring coupled nuclei, and the integration (in ¹H NMR) corresponds to the relative number of protons giving rise to a signal. ¹³C NMR, often acquired with proton decoupling, shows a signal for each unique carbon environment.
2D NMR techniques provide correlations between nuclei, aiding in the assignment of signals and the elucidation of connectivity. Common 2D NMR experiments include:
¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between directly bonded protons and carbons (¹JCH coupling). emerypharma.commdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are coupled over longer ranges (typically two to four bonds). emerypharma.com
By combining the information from 1D and 2D NMR spectra, the complete carbon-hydrogen framework and the arrangement of functional groups in this compound can be determined, confirming its structural identity.
Chiral NMR for Enantiomeric Purity Assessment
Chiral NMR spectroscopy is a specialized application of NMR used to determine the enantiomeric purity of a chiral sample. Since enantiomers have identical physical and spectroscopic properties in achiral environments, they cannot typically be distinguished by standard NMR. However, in the presence of a chiral solvating agent (CSA) or by forming a covalent diastereomeric derivative with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers. mdpi.comunipi.it Diastereomers have different physical and spectroscopic properties, including distinct chemical shifts in their NMR spectra.
By adding a suitable CSA to a solution of this compound (potentially contaminated with the (S)-enantiomer) or by reacting it with a CDA, the signals corresponding to the (R)- and (S)-forms will be resolved into separate peaks in the NMR spectrum (usually ¹H NMR). The integration of these separated peaks allows for the direct determination of the ratio of the two enantiomers, providing the enantiomeric ratio (er) or enantiomeric excess (ee). unipi.itresearchgate.net This is a powerful method for assessing the chiral purity of this compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For chiral compounds, chromatographic methods are particularly important for separating enantiomers and determining their relative amounts.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used chromatographic techniques. To separate enantiomers, a chiral stationary phase (CSP) is typically employed in the chromatographic column. researchgate.netnih.govnih.gov Alternatively, a chiral additive can be included in the mobile phase in HPLC.
In chiral chromatography, the enantiomers interact differently with the chiral stationary phase, leading to different retention times. This differential retention allows for the separation of the (R)- and (S)-enantiomers, resulting in distinct peaks in the chromatogram. researchgate.netinacom.nl The area under each peak is proportional to the amount of the corresponding enantiomer in the sample. By integrating the peaks for this compound and any present (S)-enantiomer, the enantiomeric composition can be determined and quantified. nih.gov This is a standard method for quality control and purity assessment of chiral pharmaceuticals and other chiral compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC method development involves optimizing various parameters to achieve efficient separation and reliable detection. Typical parameters include the choice of stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and buffers), flow rate, column temperature, and detection wavelength ijpbs.comajrcps.comresearchgate.netijprt.orgresearchgate.net.
The goal of method development is to achieve adequate resolution of this compound from potential impurities, synthetic byproducts, or the other enantiomer (S)-Methixene, although chiral separation is specifically addressed by chiral HPLC. Method validation, following guidelines from regulatory bodies, ensures the method is suitable for its intended purpose, evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit ijpbs.comajrcps.comresearchgate.netresearchgate.net.
A typical reversed-phase HPLC method for a compound like Methixene might involve a C18 column and a mobile phase gradient or isocratic elution using a mixture of a buffered aqueous solution and an organic solvent. Detection is commonly performed using a UV detector, monitoring absorbance at a specific wavelength where the compound absorbs strongly ijpbs.comajrcps.comresearchgate.netijprt.orgresearchgate.net.
Illustrative HPLC Parameters Table:
| Parameter | Typical Range/Value |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water ± Buffer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV (e.g., 230-260 nm) |
| Injection Volume | 5 - 20 µL |
Chiral HPLC for Enantiomeric Excess Determination
Determining the enantiomeric purity of this compound is crucial, as the biological activity and pharmacological profile of enantiomers can differ significantly numberanalytics.comheraldopenaccess.us. Chiral HPLC is the primary technique used to separate and quantify individual enantiomers in a mixture, thereby determining the enantiomeric excess (ee) or enantiomeric ratio (er) numberanalytics.comheraldopenaccess.usuma.esnih.govwikipedia.org.
Chiral separation is achieved by using a chiral stationary phase (CSP) column. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times numberanalytics.comheraldopenaccess.usuma.es. Method development for chiral HPLC involves selecting the appropriate CSP, optimizing the mobile phase composition (which may include organic modifiers, buffers, and chiral additives), temperature, and flow rate to achieve satisfactory resolution between the (R) and (S) enantiomers numberanalytics.comuma.esnih.gov.
Enantiomeric excess (ee) is calculated based on the peak areas of the individual enantiomers in the chromatogram. For a mixture of R and S enantiomers, the % ee is typically calculated as:
ee (%) = wikipedia.org
Alternatively, the enantiomeric ratio (er) can be expressed as the ratio of the concentrations or peak areas of the two enantiomers (e.g., R:S) wikipedia.org.
Chiral HPLC methods for thioxanthene derivatives or similar chiral compounds often utilize polysaccharide-based CSPs or other specialized chiral phases. Detection is commonly performed by UV or fluorescence detectors heraldopenaccess.usuma.esnih.gov.
Illustrative Chiral HPLC Data Table (Simulated):
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) |
| (S)-Methixene | 8.5 | 120 |
| This compound | 10.2 | 1880 |
Based on this simulated data, the enantiomeric excess of this compound would be approximately: Total Area = 120 + 1880 = 2000 ee (%) = |1880 - 120| / 2000 * 100 = 1760 / 2000 * 100 = 88% This indicates a sample containing approximately 94% this compound and 6% (S)-Methixene. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and structural elucidation of volatile and semi-volatile compounds. GC-MS can be applied to the analysis of this compound, particularly for confirming its identity and assessing its purity by analyzing its fragmentation pattern researchgate.netnih.govsciencetechindonesia.comjfda-online.com.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column sciencetechindonesia.comjfda-online.com. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio (m/z) of these fragments, generating a mass spectrum that is unique to the compound nih.govsciencetechindonesia.comjfda-online.com.
For chiral analysis by GC-MS, derivatization with a chiral derivatizing agent may be necessary to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column nih.govresearchgate.net. Alternatively, a chiral GC column can be used. The mass spectrum of this compound provides a fingerprint for its identification by comparing it to reference spectra sciencetechindonesia.comjfda-online.com.
Illustrative GC-MS Data (Description):
A GC-MS analysis of this compound would typically show a single peak at a specific retention time under optimized GC conditions. The corresponding mass spectrum would display a molecular ion peak (depending on the ionization method) and characteristic fragment ions resulting from the breakdown of the Methixene molecule. These fragmentation patterns are highly informative for confirming the compound's structure sciencetechindonesia.comjfda-online.com.
Illustrative Mass Spectral Data (Simulated Major Ions):
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 309 | 40 | [M]+• |
| 197 | 100 | Thioxanthene fragment |
| 112 | 60 | Piperidine fragment |
| 98 | 85 | N-methylpiperidine fragment |
Note: These are simulated fragment ions based on the structure of Methixene and common fragmentation patterns of similar compounds. Actual fragmentation would require experimental data.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level, including bond lengths, bond angles, and molecular conformation wikipedia.orgnih.govresearchgate.netmdpi.comsci-hub.se. Crucially, for a chiral molecule like this compound, single-crystal X-ray diffraction can unequivocally determine its absolute stereochemistry (whether it is the R or S enantiomer) wikipedia.orgnih.gov.
The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then analyzed to reconstruct the electron density map of the crystal, from which the positions of the atoms can be determined wikipedia.orgsci-hub.se. The absolute configuration of a chiral center can be determined using anomalous dispersion if the crystal contains heavy atoms wikipedia.org.
Obtaining high-quality single crystals of this compound is a prerequisite for this technique wikipedia.orgnih.gov. The data obtained from X-ray crystallography provides precise information about the solid-state conformation of the molecule and how molecules pack in the crystal lattice researchgate.netmdpi.com.
Illustrative X-ray Crystallography Data (Description):
An X-ray crystallographic study of this compound would yield a crystal structure file containing the fractional coordinates of each atom in the unit cell. This data allows for the visualization of the molecule's 3D structure, confirmation of the connectivity of atoms, determination of bond lengths and angles, and precise assignment of the absolute configuration at the chiral center wikipedia.orgsci-hub.se. The conformation of the thioxanthene and piperidine rings in the solid state would also be revealed researchgate.net.
Illustrative Crystallographic Parameters (Simulated):
| Parameter | Typical Value (Example) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a, b, c (Å), β (°) |
| Z (molecules/unit cell) | 2 or 4 |
| R-factor | < 0.05 |
Note: These are simulated parameters for a hypothetical crystal structure of this compound.
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a substance wikipedia.orgmdpi.com. This phenomenon is exhibited by optically active chiral molecules, making CD spectroscopy a valuable tool for confirming the presence of chirality and providing information about the stereochemistry and conformation of chiral compounds in solution heraldopenaccess.usuma.eswikipedia.orgnih.govrsc.org.
A CD spectrum is typically plotted as the differential molar absorption (Δε) or molar ellipticity ([θ]) as a function of wavelength wikipedia.orgmdpi.com. Chiral molecules exhibit characteristic CD signals in regions where they absorb UV or visible light due to electronic transitions wikipedia.orgmdpi.com. The sign and magnitude of the CD signal are dependent on the absolute configuration and conformation of the chiral molecule mdpi.comnih.gov.
For this compound, CD spectroscopy can be used to confirm its optical activity and provide spectroscopic evidence for its absolute configuration, especially when compared to the CD spectrum of the (S)-enantiomer or a racemate nih.govnih.gov. Changes in conformation induced by solvent or temperature can also be probed by CD spectroscopy mdpi.com.
Illustrative Circular Dichroism Data (Description):
A CD spectrum of this compound in a suitable solvent would show characteristic positive or negative Cotton effects (peaks or troughs) at wavelengths corresponding to its UV absorption bands. The pattern of these Cotton effects is related to the molecule's stereochemistry wikipedia.orgnih.gov. Comparing the CD spectrum of a sample to that of a reference standard of known absolute configuration can help confirm the stereochemistry of the sample nih.gov.
Illustrative CD Spectral Data (Simulated):
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| 220 | +1.5 |
| 245 | -0.8 |
| 280 | +0.3 |
Note: These are simulated Δε values for hypothetical Cotton effects of this compound.
Applications of R Methixene As a Research Tool and Probe
Utilization of (R)-Methixene in Receptor Characterization Assays
Receptor characterization assays are fundamental in pharmacology to define the binding affinity, efficacy, and selectivity of a ligand for its target receptor. Given that Methixene is known to interact with various receptors, including muscarinic, histamine (B1213489) H1, and serotonin (B10506) receptors, the (R)-enantiomer can be a critical tool for dissecting the stereoselectivity of these interactions. wikipedia.orgnih.gov Studies on other chiral compounds, such as mepenzolate, have demonstrated that individual enantiomers can exhibit differential binding affinities for receptor subtypes (e.g., (R)-mepenzolate showing higher affinity for the muscarinic M3 receptor than its (S)-enantiomer). researchgate.netresearchgate.net Utilizing pure this compound in binding assays, such as saturation and competition binding studies, allows researchers to determine its specific affinity (Kd or Ki) and binding site characteristics on various receptors, comparing these to the (S)-enantiomer and the racemic mixture. nih.gov This provides valuable insights into the stereochemical requirements for receptor binding and can aid in the identification of stereoselective binding sites.
Development of Labeled this compound for Radioligand Binding Studies
Radioligand binding studies are highly sensitive techniques used to quantify receptors, determine binding affinities, and screen for novel ligands. nih.govgenedata.comcanada.ca The development of a radiolabeled form of this compound would be invaluable for such studies. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the this compound molecule, researchers can synthesize a radioligand that specifically binds to the target receptor. nih.govmoravek.com This labeled (R)-enantiomer would enable precise measurement of specific binding to receptors in tissue homogenates, cell membranes, or even in vivo through techniques like Positron Emission Tomography (PET), if labeled with a suitable isotope like ¹¹C. nih.gov Such studies could definitively establish the binding profile of the (R)-enantiomer and its potential as a selective probe for specific receptor populations, offering advantages over using a racemic radioligand where the binding contributions of the individual enantiomers might be convoluted.
Use of this compound as a Pharmacological Probe in Cellular Systems
Pharmacological probes are compounds used to selectively perturb or activate specific biological targets within cellular systems to study their function and downstream effects. drugbank.comnih.gov If this compound demonstrates selective affinity or activity towards a particular receptor or pathway compared to its (S)-enantiomer, it can be employed as a pharmacological probe in various cell-based assays. lubio.chpatsnap.comtaylorandfrancis.com For instance, in cell lines expressing specific receptor subtypes known to interact with Methixene, this compound could be used to investigate receptor-mediated signaling pathways, functional responses (e.g., calcium mobilization, adenylyl cyclase activity), or phenotypic changes. genedata.com By comparing the effects of this compound with those of the racemate or (S)-Methixene, researchers can elucidate the stereoselective nature of these cellular events. This is particularly relevant in studying complex biological processes where multiple targets might be involved, allowing for a more precise understanding of the role of specific receptor subtypes modulated by the (R)-enantiomer.
This compound as a Reference Standard for Synthetic Chemistry Research
In synthetic chemistry, particularly in the development of chiral compounds, highly pure reference standards are essential for method validation, chiral purity analysis, and spectroscopic characterization. canada.ca Synthesizing this compound to a high degree of enantiomeric purity allows it to serve as a crucial reference standard. This is particularly important when developing or evaluating asymmetric synthesis routes aimed at producing this compound or related chiral molecules. chiralpedia.com A well-characterized sample of this compound can be used to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a synthesized batch through analytical techniques such as chiral chromatography (e.g., HPLC or GC). nih.gov Furthermore, it serves as a reference for confirming the structural identity and purity of synthesized this compound through techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. fao.orgnih.gov
Emerging Research Frontiers and Future Directions for R Methixene
Exploration of Novel Molecular Targets for (R)-Methixene
While this compound is primarily recognized for its activity as a muscarinic receptor antagonist, emerging research methodologies allow for the exploration of potential interactions with a broader spectrum of molecular targets. Identifying novel targets could unveil previously unrecognized pharmacological activities or provide insights into polypharmacology, where a single compound interacts with multiple targets. Research into novel targets often involves high-throughput screening, computational target prediction, and phenotypic screening approaches.
One study, for instance, indicated that metixene (B1676503) induced incomplete autophagy through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1) in preclinical models of metastatic cancer and brain metastases, leading to apoptosis in cancer cells uni-stuttgart.de. This finding suggests a potential interaction or influence of metixene on the NDRG1 pathway and autophagy processes, highlighting a possible area for further investigation into novel mechanisms beyond its classical anticholinergic effects. Exploring such non-classical interactions could reveal new therapeutic potentials or provide a more complete understanding of the compound's biological activity. The identification of novel molecular targets can be facilitated by analyzing large datasets of compound-protein interactions and utilizing techniques that predict binding based on structural features nih.govmiami.edu.
Development of Advanced In Vitro and Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell culture models have been instrumental in biological research, but they often fail to fully recapitulate the complexity of in vivo tissue environments. Advanced in vitro models, particularly three-dimensional (3D) organoid cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for studying drug mechanisms of action and efficacy rcsb.orguniprot.orgwikipedia.orgguidetoimmunopharmacology.org.
The application of these advanced models to this compound research could provide a more nuanced understanding of its cellular and tissue-level effects. Organoids, derived from stem cells or primary tissues, can mimic the architecture and function of specific organs, allowing for studies on how this compound interacts within a more complex cellular environment than 2D cultures guidetoimmunopharmacology.org. For example, investigating the effects of this compound on organoids derived from tissues rich in muscarinic receptors could provide detailed insights into receptor subtype-specific responses and downstream signaling pathways in a context that better reflects the in vivo situation. While no specific studies on this compound using organoid models were found in the search results, the increasing adoption of these models in drug research suggests their potential applicability for future investigations into this compound's mechanisms.
Integration of Omics Technologies in this compound Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the comprehensive analysis of biological systems at a molecular level. Integrating omics approaches into this compound research could provide a holistic view of its impact on cellular pathways and networks.
Transcriptomic studies, for instance, could reveal how this compound exposure alters gene expression patterns in target cells or tissues. Proteomic analysis could identify changes in protein abundance and post-translational modifications, offering insights into affected signaling cascades. Metabolomics could help understand how the compound influences cellular metabolic profiles. The application of multi-omics approaches allows for the integration of data from different molecular layers, providing a more complete picture of the biological response to this compound. While the search results did not yield studies specifically applying omics technologies to this compound, these technologies are increasingly used in drug research to understand mechanisms of action, identify biomarkers, and investigate drug resistance. Applying these technologies to this compound could uncover previously unknown molecular effects and help stratify potential responses based on molecular profiles.
Machine Learning and AI Applications in this compound SAR and Design
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of vast datasets, prediction of compound properties, and optimization of molecular structures. These computational approaches can be particularly valuable in exploring Structure-Activity Relationships (SAR) and guiding the design of novel compounds based on a known scaffold like Methixene.
AI and ML algorithms can learn from existing data on Methixene and structurally related compounds to build predictive models for desired pharmacological activities or off-target effects. This can aid in identifying key structural features responsible for specific interactions and predicting the properties of potential new derivatives before synthesis. While no specific AI/ML applications for this compound SAR or design were found in the search results, the general applicability of these technologies in predicting SAR and guiding lead optimization is well-established. Leveraging AI/ML could accelerate the process of designing and evaluating novel compounds based on the methixene scaffold for potentially improved properties or novel activities.
Potential for this compound as a Scaffold for Novel Research Tool Development
A molecular scaffold is the core chemical structure from which a series of related compounds can be derived. Compounds with established biological activity, like Methixene, can serve as valuable scaffolds for the development of novel research tools or therapeutic agents.
Q & A
Q. What are the established synthetic routes for (R)-Methixene, and how can researchers optimize enantiomeric purity during synthesis?
this compound is synthesized via stereoselective methods to isolate the R-enantiomer, critical for its antiparkinsonian and antispasmodic activity . Key steps include chiral resolution using chromatography (e.g., HPLC with polysaccharide columns) or asymmetric catalysis. To optimize purity:
- Use nuclear magnetic resonance (NMR) and circular dichroism (CD) to confirm stereochemistry .
- Monitor reaction conditions (temperature, solvent polarity) to minimize racemization .
- Validate purity via melting point analysis and enantiomeric excess (EE) calculations using chiral stationary phases .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's chemical structure and purity?
- Spectroscopy : Employ H/C NMR to verify bond connectivity and functional groups. Infrared (IR) spectroscopy can confirm tertiary amine and thiophene moieties .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Pair with mass spectrometry (LC-MS) to detect impurities below 0.1% .
- Quantitative analysis : Use high-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How does this compound's mechanism of action differ from its enantiomer in antispasmodic applications?
this compound exhibits higher affinity for muscarinic acetylcholine receptors (mAChRs) due to its stereochemistry, reducing smooth muscle contraction. Methodological approaches to study this include:
- In vitro binding assays : Compare IC values of (R)- and (S)-enantiomers using radiolabeled ligands (e.g., H-QNB) .
- Functional assays : Measure cAMP inhibition in isolated tissue models (e.g., guinea pig ileum) to assess potency differences .
Advanced Research Questions
Q. How should researchers design in vitro and in vivo studies to resolve discrepancies in this compound's pharmacokinetic profiles across different model systems?
- Controlled variable design : Standardize administration routes (oral vs. intravenous) and use species-matched metabolic enzymes (e.g., CYP450 isoforms) to reduce interspecies variability .
- Data normalization : Express bioavailability relative to plasma protein binding (%PPB) and adjust for hepatic first-pass metabolism using portal vein cannulation in rodent models .
- Statistical frameworks : Apply mixed-effects models to account for inter-individual variability in pharmacokinetic parameters (e.g., , ) .
Q. What strategies are effective for quantifying this compound in biological matrices while minimizing matrix interference?
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from plasma .
- Analytical techniques : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., this compound-d) to correct for ion suppression .
- Validation protocols : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>85%) .
Q. How can systematic reviews address contradictions in the literature regarding this compound's efficacy in Parkinson's disease models?
- Literature synthesis : Categorize studies by model type (e.g., 6-OHDA vs. MPTP-induced Parkinsonism) and outcome measures (e.g., motor function scores, dopamine levels) .
- Meta-analysis : Calculate pooled effect sizes (Cohen’s d) using random-effects models to account for heterogeneity in dosing regimens .
- Bias assessment : Apply SYRCLE’s risk-of-bias tool for animal studies to evaluate blinding, randomization, and sample size adequacy .
Methodological Best Practices
- Reproducibility : Document synthetic protocols with step-by-step reaction conditions (solvents, catalysts, purification steps) and raw spectral data in supplementary materials .
- Data transparency : Share raw pharmacokinetic datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical compliance : Validate animal study designs with institutional ethics committees, prioritizing 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
